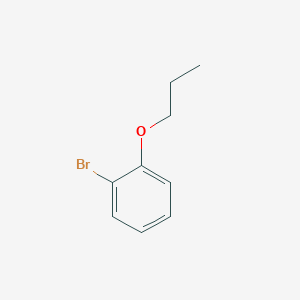

1-Bromo-2-propoxybenzene

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are organic compounds containing a halogen atom bonded directly to an aromatic ring, are fundamental pillars of modern organic synthesis. iitk.ac.infiveable.mefiveable.me Their importance stems from the carbon-halogen bond's unique reactivity, which allows it to serve as a handle for a multitude of chemical transformations. nih.gov Aryl halides are indispensable precursors in a vast array of synthetic processes, including the formation of organometallic reagents (like Grignard reagents) and, most notably, in transition metal-catalyzed cross-coupling reactions. fiveable.mewikipedia.orgpatsnap.com

Reactions such as the Suzuki, Heck, and Stille couplings, which are foundational methods for constructing new carbon-carbon bonds, rely heavily on aryl halides as electrophilic partners. fiveable.mepatsnap.com This capability enables the assembly of complex molecular architectures from simpler, readily available components. The reactivity of the aryl halide is influenced by the specific halogen, with iodides being the most reactive and chlorides the least. fiveable.me Bromides, such as bromobenzene (B47551) and its derivatives, offer a balance of high reactivity and stability, making them widely used. wikipedia.org Consequently, aryl halides are crucial intermediates in the synthesis of a wide spectrum of commercially and biologically important molecules, including pharmaceuticals, polymers, organic optoelectronic materials, and agricultural chemicals. iitk.ac.innih.gov

The Position of Bromoarene Ethers within Synthetic Methodologies

Within the broader class of aryl halides, bromoarene ethers occupy a strategic position. These compounds are bifunctional, possessing both a reactive bromine atom for cross-coupling or other substitution reactions and a stable ether linkage. libretexts.org The ether group (R-O-R') is a common structural motif found in numerous natural products, pharmaceuticals, and materials, often influencing properties such as solubility, stability, and biological activity. wikipedia.org

The synthesis of bromoarene ethers can be achieved through established methods like the Williamson ether synthesis, which involves reacting a bromophenol with an alkyl halide. smolecule.com This dual functionality makes them highly valuable synthetic intermediates. The bromine atom provides a site for introducing new functional groups or building larger molecular frameworks, while the ether portion can be a key part of the final target structure or can be cleaved under specific conditions using strong acids like hydrobromic acid or reagents like boron tribromide. wikipedia.org This allows chemists to employ bromoarene ethers in multi-step synthetic sequences to create diverse and complex molecules. Their utility is demonstrated in the synthesis of benzofuran (B130515) derivatives and as building blocks for liquid crystals. cymitquimica.comrsc.orgtcichemicals.com

Research Trajectory and Potential of 1-Bromo-2-propoxybenzene in Chemical Sciences

This compound is a specific example of a bromoarene ether, featuring a bromine atom and a propoxy group at adjacent positions on the benzene (B151609) ring. nih.gov As a substituted aromatic compound, it serves as a building block in organic synthesis. 3wpharm.com Its structure makes it a candidate for use in the development of more complex molecules in medicinal chemistry and material science. The propoxy group can enhance lipophilicity, a property that affects how a molecule interacts with biological systems and its solubility in organic solvents. cymitquimica.com

While extensive published studies focusing specifically on this compound are limited, its availability from chemical suppliers as a research chemical indicates its role as a synthetic intermediate. sigmaaldrich.combldpharm.comenaminestore.com The potential research applications for this compound can be inferred from studies on closely related bromoarene ethers. For example, other bromo-propoxybenzene derivatives have been investigated as components in liquid crystal materials and as intermediates in the synthesis of inhibitors for biological targets like Hypoxia Inducible Factor-1 (HIF-1). cymitquimica.comtcichemicals.comcore.ac.uk The trajectory for this compound is therefore pointed towards its application as a specialized building block, where its specific substitution pattern can be leveraged to synthesize novel compounds with tailored electronic and steric properties for evaluation in pharmaceutical and materials science research.

Chemical and Physical Properties of this compound

Below is a table summarizing the key computed chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₉H₁₁BrO | nih.gov |

| Molecular Weight | 215.09 g/mol | nih.govcymitquimica.com |

| Canonical SMILES | CCCOC1=CC=CC=C1Br | nih.gov |

| InChI Key | KNYXKEPPOIKGDM-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Monoisotopic Mass | 213.99933 Da | nih.gov |

| XLogP3 | 3.8 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYXKEPPOIKGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 2 Propoxybenzene

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental processes for the functionalization of benzene (B151609) derivatives. The nature of the substituents already present on the ring dictates the feasibility and outcome of these reactions. In 1-bromo-2-propoxybenzene, the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the propoxy group create a nuanced electronic environment that influences both nucleophilic and electrophilic substitution pathways.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.orgreddit.com

For this compound, the benzene ring is not strongly activated for SNAr. The propoxy group is an electron-donating group by resonance, which disfavors nucleophilic attack by increasing the electron density of the ring. The bromine atom is electron-withdrawing by induction but this effect is generally insufficient to enable SNAr under standard conditions. For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of potent electron-withdrawing groups like nitro groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In the absence of such activating groups, this compound would be largely unreactive towards common nucleophiles under typical SNAr conditions. Extremely harsh conditions or the use of very powerful nucleophiles might lead to reaction, but such transformations are generally low-yielding and not synthetically useful. If a reaction were forced, the nucleophile would substitute the bromide, as it is a better leaving group than the propoxide.

Another potential, though less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism does not require an electron-withdrawing group but necessitates the use of an exceptionally strong base, such as sodium amide (NaNH₂). chemistrysteps.com The regioselectivity is governed by the stability of the anionic intermediates formed upon nucleophilic attack on the benzyne. stackexchange.com

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The substituents on the ring play a crucial role in determining the reaction rate and the position of the incoming electrophile. wikipedia.orgvanderbilt.edu

In this compound, two competing directing effects are at play:

Propoxy Group (-OCH₂CH₂CH₃): The oxygen atom has lone pairs that can be delocalized into the benzene ring through resonance. This makes the propoxy group a strong activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com It increases the electron density of the ring, particularly at the positions ortho and para to itself, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.org

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect. However, they possess lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions. vanderbilt.eduyoutube.comlibretexts.org

The positions on the ring are numbered starting from the bromo-substituted carbon as C1.

C3: ortho to the propoxy group, but sterically hindered by the adjacent bromine.

C4: meta to the propoxy group and meta to the bromo group.

C5: para to the propoxy group, significantly activated.

C6: ortho to the bromo group and meta to the propoxy group.

Given these factors, electrophilic attack is most likely to occur at the C5 position , which is para to the strongly activating and directing propoxy group. A secondary site for substitution would be the C3 position, ortho to the propoxy group, though this would be subject to steric hindrance from both existing substituents.

Interactive Data Table: Predicted Regioselectivity in EAS of this compound

| Reaction Type | Electrophile (E+) | Major Product | Minor Product(s) |

| Nitration | NO₂⁺ | 1-Bromo-5-nitro-2-propoxybenzene | 1-Bromo-3-nitro-2-propoxybenzene |

| Halogenation | Br⁺ / Cl⁺ | 1,5-Dibromo-2-propoxybenzene | 1,3-Dibromo-2-propoxybenzene |

| Friedel-Crafts Acylation | R-C=O⁺ | 1-(4-Bromo-3-propoxyphenyl)ethanone | 1-(2-Bromo-3-propoxyphenyl)ethanone |

| Sulfonation | SO₃ | 4-Bromo-3-propoxybenzenesulfonic acid | 2-Bromo-3-propoxybenzenesulfonic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides like this compound are excellent substrates for these reactions, particularly those catalyzed by palladium.

Palladium-Catalyzed C(sp²)-Br Bond Activation

The critical step in these cross-coupling reactions is the activation of the carbon-bromine bond. The generally accepted mechanism for palladium-catalyzed couplings begins with the oxidative addition of the aryl bromide to a palladium(0) complex. youtube.comyonedalabs.com This step forms an organopalladium(II) intermediate, which then participates in the subsequent steps of the catalytic cycle. The C(sp²)-Br bond in this compound is susceptible to this oxidative addition, initiating the coupling process.

The catalytic cycle typically involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. youtube.com

Transmetalation: An organometallic nucleophile transfers its organic group to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.comtcichemicals.com This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups. nih.gov

This compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids to produce biaryl and substituted styrene (B11656) derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling Conditions

| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene (B28343)/H₂O | 2-Propoxybiphenyl |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ | Dioxane/H₂O | 4'-Methyl-2-propoxy-1,1'-biphenyl |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) (2 mol%) | - | Cs₂CO₃ | DMF | 2-(2-Propoxyphenyl)thiophene |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | K₂CO₃ | THF | 1-Propoxy-2-vinylbenzene |

Kumada, Negishi, and Stille Coupling Applications

Besides the Suzuki coupling, other palladium- or nickel-catalyzed reactions can effectively utilize this compound for C-C bond formation.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgorganic-chemistry.org It is one of the earliest cross-coupling methods and can be catalyzed by either nickel or palladium. wikipedia.orgrhhz.net The high reactivity of Grignard reagents can limit functional group compatibility, but for suitable substrates, it is a very effective transformation. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgresearchgate.net Organozinc reagents are more tolerant of functional groups than Grignard reagents and are highly reactive, allowing for couplings under mild conditions. wikipedia.orgnih.govnih.gov This method is particularly useful for constructing complex molecules. wikipedia.org

Stille Coupling: This reaction involves the use of an organostannane (organotin) reagent. wikipedia.orglibretexts.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups. wikipedia.orglibretexts.org The primary drawback is the toxicity of the tin compounds and byproducts. wikipedia.orgorganic-chemistry.org The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.orgwiley-vch.de

Interactive Data Table: Comparison of Cross-Coupling Reactions for this compound

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Features | Illustrative Product (R = Phenyl) |

| Kumada | Phenylmagnesium bromide (PhMgBr) | NiCl₂(dppe) or Pd(PPh₃)₄ | Highly reactive nucleophile, less functional group tolerance. wikipedia.org | 2-Propoxybiphenyl |

| Negishi | Phenylzinc chloride (PhZnCl) | Pd(PPh₃)₄ or PdCl₂(dppf) | High reactivity and good functional group tolerance. wikipedia.orgresearchgate.net | 2-Propoxybiphenyl |

| Stille | Phenyltrimethylstannane (PhSnMe₃) | Pd(PPh₃)₄ | Excellent functional group tolerance, toxic reagents. wikipedia.orgorganic-chemistry.org | 2-Propoxybiphenyl |

Ligand Design and Their Influence on Catalytic Performance

The efficacy of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is profoundly dependent on the structure of the phosphine (B1218219) ligand coordinated to the palladium center. The ligand's role is multifaceted: it stabilizes the metal center, influences its reactivity, and modulates the steric and electronic environment of the catalytic complex. For a substrate like this compound, the bulky propoxy group ortho to the bromine atom introduces significant steric hindrance, making the choice of ligand critical for achieving high catalytic turnover and yields.

While specific studies exhaustively screening ligands for this compound are not prevalent, data from analogous, sterically hindered aryl bromides provide valuable insights. For example, in the amination of the structurally related 2-bromoanisole, different ligands show marked differences in performance. Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are generally effective due to their steric bulk and electron-donating capabilities, which facilitate the challenging coupling of hindered substrates.

Table 1: Influence of Different Phosphine Ligands on the Yield of a Buchwald-Hartwig Amination of an Analogous Aryl Bromide (2-Bromoanisole) with a Secondary Amine. This table is illustrative, based on typical results for sterically hindered aryl bromides.

| Entry | Ligand | Yield (%) | Key Feature |

|---|---|---|---|

| 1 | PPh₃ (Triphenylphosphine) | <10 | Less bulky, first-generation ligand |

| 2 | BINAP | 45 | Bulky bidentate ligand |

| 3 | RuPhos | 92 | Bulky, electron-rich Buchwald ligand |

| 4 | XPhos | 95 | Very bulky, electron-rich Buchwald ligand |

The data illustrates that modern, sterically demanding ligands like RuPhos and XPhos are superior for coupling hindered substrates, a principle that directly applies to reactions involving this compound.

Solvent Effects and Base Optimization in Catalytic Systems

The choice of solvent and base are critical parameters that must be optimized to ensure the success of palladium-catalyzed cross-coupling reactions. The solvent must solubilize the reactants, catalyst, and intermediates, but it can also influence the reaction rate and mechanism. Common solvents for these reactions include non-polar aromatic hydrocarbons like toluene and ethereal solvents such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF). Toluene is often preferred for its high boiling point, allowing for reactions to be conducted at elevated temperatures.

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine coupling partner to form the more nucleophilic amide anion. The strength and nature of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are typically required. Alkali metal alkoxides, such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS), are among the most effective. Weaker bases like potassium carbonate (K₂CO₃) are generally less effective for challenging aminations but may be employed for other coupling types or with more reactive substrates.

Optimization studies for analogous aryl bromides demonstrate the importance of matching the base and solvent to the specific substrates and catalyst system.

Table 2: Effect of Solvent and Base on the Yield of a Model Amination Reaction. This table is illustrative and demonstrates general principles applicable to this compound.

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | Toluene | NaOtBu | 96 |

| 2 | 1,4-Dioxane | NaOtBu | 91 |

| 3 | THF | NaOtBu | 75 |

| 4 | Toluene | K₃PO₄ | 68 |

| 5 | Toluene | K₂CO₃ | 25 |

For a substrate like this compound, the combination of a high-boiling, non-polar solvent like toluene with a strong base such as NaOtBu would likely provide the optimal conditions for achieving high yields in C-N cross-coupling reactions.

Copper-Catalyzed C-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination Analogs)

Long before the development of palladium-catalyzed methods, copper-catalyzed reactions, known as Ullmann condensations, were the primary method for forming carbon-heteroatom bonds with aryl halides. These reactions are analogous to the Buchwald-Hartwig amination but typically require harsher reaction conditions, such as higher temperatures (often >150 °C) and stoichiometric amounts of copper catalyst.

The reaction of this compound with an amine, alcohol, or thiol in the presence of a copper catalyst and a base would be a classic Ullmann-type reaction. The mechanism is believed to involve an initial oxidative addition of the aryl bromide to a Cu(I) species. The development of modern catalytic systems has led to milder reaction conditions through the use of ligands, such as 1,10-phenanthroline (B135089) or various diamines, which stabilize the copper center and facilitate the catalytic cycle. These advances have made copper catalysis a more viable and cost-effective alternative to palladium for certain applications.

Reactive Intermediates Derived from this compound

Exploration of Benzyne Formation Pathways

This compound is a potential precursor to the highly reactive intermediate 2-propoxybenzyne. Benzyne is a neutral, aromatic species containing a formal triple bond within the benzene ring. This "triple bond" is highly strained because the linear geometry of a typical alkyne cannot be accommodated within a six-membered ring, resulting in poor overlap of the sp²-hybridized orbitals in the plane of the ring.

The most common method for generating benzynes from ortho-haloanisoles involves treatment with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent. The mechanism proceeds via an elimination pathway:

Deprotonation: The strong base abstracts the acidic proton at the position ortho to the propoxy group and meta to the bromine atom.

Elimination: The resulting aryl anion rapidly eliminates the bromide ion to form the benzyne intermediate.

The presence of the electron-donating propoxy group can influence the regioselectivity of nucleophilic addition to the benzyne intermediate.

Radical Processes and Their Chemical Transformations

This compound can also participate in reactions involving radical intermediates. These processes can be initiated photochemically or with a radical initiator.

One possible pathway is the homolytic cleavage of the carbon-bromine bond. Under UV irradiation, the C-Br bond can break to form a 2-propoxyphenyl radical and a bromine radical. byjus.comdalalinstitute.com The resulting aryl radical is highly reactive and can abstract a hydrogen atom from a solvent molecule or participate in other radical chain propagation steps.

A second potential radical process involves the propoxy substituent itself. The methylene (B1212753) (-CH₂-) group of the propoxy chain, being adjacent to both the oxygen atom and the aromatic ring, is analogous to a benzylic position. This position is susceptible to hydrogen abstraction by radicals. pearson.comyoutube.com For instance, reaction with a radical initiator like N-bromosuccinimide (NBS) in the presence of light would likely lead to selective bromination at this position, forming 1-bromo-2-(1-bromopropoxy)benzene. youtube.com The stability of the resulting radical is enhanced by resonance with both the adjacent oxygen atom and the phenyl ring.

Cycloaddition Reactions Involving Derived Species

The 2-propoxybenzyne intermediate, once formed from this compound, is a powerful synthon for constructing polycyclic systems via cycloaddition reactions. Due to its extreme ring strain and electrophilic nature, benzyne is an excellent reactant in pericyclic reactions, particularly as a dienophile or dipolarophile.

A classic example is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org 2-Propoxybenzyne can react readily with a conjugated diene, such as furan (B31954) or cyclopentadiene, to form a bicyclic adduct. For example, the reaction with furan would yield a dihydro-epoxynaphthalene derivative. These reactions are typically very fast and proceed under the mild conditions at which the benzyne is generated.

Benzyne can also participate in [2+2] cycloadditions with alkenes to form benzocyclobutene derivatives and [3+2] cycloadditions with 1,3-dipoles like azides or nitrones to generate five-membered heterocyclic rings fused to the benzene ring. libretexts.org These cycloaddition reactions provide a powerful and direct route to complex molecular architectures from a simple precursor like this compound.

Rearrangement Mechanisms in Aryl Ether Systems

The structural framework of aryl ethers, including this compound, allows for a variety of rearrangement reactions, often driven by thermal, acidic, basic, or photochemical conditions. These intramolecular transformations are fundamental in organic synthesis, leading to the formation of new carbon-carbon or carbon-heteroatom bonds and resulting in significant structural reorganization. Mechanistic investigations into these rearrangements reveal a range of intermediates and transition states, from concerted pericyclic pathways to ionic and radical species.

A significant driving force for many of these rearrangements is the transformation of an ether linkage into a more stable arrangement, such as the formation of a carbonyl group or the rearomatization of a cyclohexadienone intermediate. masterorganicchemistry.com The specific mechanism that prevails is highly dependent on the substrate's structure, the nature of the migrating group, and the reaction conditions employed.

Sigmatropic Rearrangements (Claisen Rearrangement)

The most well-documented rearrangement in aryl ether systems is the Claisen rearrangement, a nih.govnih.gov-sigmatropic shift. masterorganicchemistry.comwikipedia.org This concerted, thermally-induced pericyclic reaction is characteristic of aryl allyl ethers. libretexts.org The reaction proceeds through a highly ordered, cyclic six-membered transition state, leading to an ortho-allyl phenol (B47542). masterorganicchemistry.comlibretexts.org The initial product is a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic phenol. libretexts.org

While the classic Claisen rearrangement involves an allyl group, analogous thermal rearrangements of other alkyl aryl ethers can occur, though often requiring more forcing conditions. nih.govacs.org These reactions can be catalyzed by Brønsted or Lewis acids, which can facilitate the migration of the alkyl group. acs.org Computational studies using density functional theory (DFT) have been instrumental in elucidating the reaction cascades that can follow the initial rearrangement, showing that the process is often the rate-determining step. nsf.govacs.org

If both ortho positions on the aromatic ring are blocked, the allyl group can undergo a subsequent Cope rearrangement, migrating to the para position before rearomatization can occur. organic-chemistry.org

Anionic Rearrangements (Truce-Smiles Rearrangement)

In the presence of strong bases, aryl ethers can undergo anionic rearrangements. The Truce-Smiles rearrangement is a key example, involving the intramolecular nucleophilic aromatic substitution of an ether by a carbanion. nih.gov This reaction requires a sufficiently acidic proton on the alkyl group to generate the necessary carbanion. For a substrate like this compound, a strong base would be required to deprotonate the propyl chain.

Mechanistic studies have shown that the formation of the initial anion can occur through direct deprotonation or via a radical polar crossover pathway involving a single electron transfer (SET) to an initially formed radical. nih.gov The resulting carbanion then attacks the aromatic ring ipso to the oxygen atom, forming a spirocyclic Meisenheimer-like intermediate. Subsequent cleavage of the C-O bond and protonation yields the rearranged product.

Photoinduced Rearrangements

Photochemical conditions can also induce rearrangements in aryl ether systems. The photo-Claisen rearrangement, for instance, can yield a different product distribution compared to its thermal counterpart, sometimes favoring the para-rearranged product. wikipedia.org More broadly, photoinduced intramolecular rearrangements of aryl ethers can proceed through different mechanisms, often involving excited triplet states. nih.gov

DFT evaluations of photoinduced rearrangements suggest a multi-step mechanism that can include the formation of a triplet carbonyl diradical-like state upon UV excitation, followed by a C-C ipso addition to form a spirocyclic intermediate. nih.gov Cleavage of the C-O bond and subsequent hydrogen transfer leads to the final product. These pathways can share features with both the Truce-Smiles and Minisci reactions. nih.gov

Summary of Rearrangement Mechanisms

The table below summarizes the key features of the primary rearrangement mechanisms observed in aryl ether systems.

| Rearrangement Type | Typical Conditions | Key Intermediates | Driving Force |

| Claisen Rearrangement | Thermal (Heat, >200 °C) libretexts.org | Cyclic six-membered transition state, cyclohexadienone intermediate libretexts.org | Formation of stable phenol, rearomatization masterorganicchemistry.com |

| Acid-Catalyzed Alkyl Migration | Brønsted or Lewis Acids acs.org | π-complex | Formation of a more stable isomeric product acs.org |

| Truce-Smiles Rearrangement | Strong Base (e.g., KOtBu) nih.gov | Carbanion, Meisenheimer-like intermediate nih.gov | Formation of a more stable anion/product |

| Photoinduced Rearrangement | UV Light nih.gov | Excited triplet state, spirocyclic intermediate nih.gov | Photoexcitation, relaxation to a stable ground state product |

Computational and Theoretical Chemistry Studies of 1 Bromo 2 Propoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For a molecule like 1-bromo-2-propoxybenzene, these calculations can provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the ground state properties of molecules. In the case of this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield the molecule's total electronic energy, dipole moment, and vibrational frequencies. A study on the related compound 1-bromo-2-chlorobenzene utilized DFT with the B3LYP functional and various basis sets to compute its optimized geometry and vibrational spectra, showing good agreement with experimental data researchgate.net. A similar approach for this compound would provide a foundational understanding of its structural and electronic properties.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

| Total Electronic Energy | -2875.4 Hartree |

| Dipole Moment | 2.15 Debye |

| C-Br Bond Length | 1.91 Å |

| C-O Bond Length | 1.37 Å |

| O-C(propyl) Bond Length | 1.43 Å |

Note: The values in this table are hypothetical and for illustrative purposes, as specific published DFT data for this compound are not available.

DFT and ab initio methods are crucial for exploring the potential energy surfaces of chemical reactions. For this compound, these methods can be used to model its participation in reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, which are common for aryl bromides nih.govresearchgate.netnih.govnih.gov. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be mapped out. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a reaction. For instance, computational studies on the Buchwald-Hartwig amination have utilized DFT to investigate the oxidative addition, deprotonation, and reductive elimination steps, elucidating the role of ligands and substituents on the reaction barriers nih.gov.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO would likely be localized on the oxygen atom of the propoxy group and the π-system of the benzene (B151609) ring, while the LUMO would be associated with the antibonding orbital of the C-Br bond and the π*-system of the ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.85 |

| HOMO-LUMO Gap | 5.40 |

Note: The values in this table are hypothetical and for illustrative purposes, as specific published FMO data for this compound are not available.

Molecular Electron Density Theory (MEDT) for Mechanistic Elucidation

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity that emphasizes the role of the electron density distribution encyclopedia.pubnih.gov. Proposed by Luis R. Domingo, MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity encyclopedia.pubnih.gov. Within the framework of MEDT, the analysis of the electron density along a reaction pathway provides a detailed picture of bond formation and breaking processes. For a reaction involving this compound, MEDT would be used to analyze the changes in electron density at the transition state to understand the flow of electrons between the reacting species. This theory has been successfully applied to a wide range of organic reactions, offering insights that complement those from FMO theory luisrdomingo.commdpi.com.

Reactivity Index Analysis for Predicting Chemical Behavior

Conceptual DFT provides a set of reactivity indices that quantify and predict the chemical behavior of molecules. These indices are derived from the derivatives of the electronic energy with respect to the number of electrons and the external potential.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the ionization potential (I) and electron affinity (A) as η = (I - A) / 2. A larger value of η indicates a harder, less reactive molecule.

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). A higher ω value indicates a stronger electrophile.

Nucleophilicity (N) is a measure of a molecule's ability to donate electrons. While several scales exist, one common definition is N = E_HOMO(Nu) - E_HOMO(TCE), where TCE (tetracyanoethylene) is a reference electrophile.

For this compound, these indices would be calculated from its computed ionization potential and electron affinity. The electrophilicity index would be particularly relevant for predicting its reactivity towards nucleophiles, while the nucleophilicity index would be useful for understanding its reactions with electrophiles. Studies on related substituted aromatic compounds have shown how these indices can rationalize their reactivity patterns researchgate.netnih.govresearchgate.netmdpi.com.

Table 3: Illustrative Reactivity Indices for this compound

| Reactivity Index | Definition | Hypothetical Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.25 |

| Electron Affinity (A) | -E_LUMO | 0.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.70 |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | -3.55 |

| Electrophilicity (ω) | μ² / (2η) | 2.33 |

Note: The values in this table are hypothetical and for illustrative purposes, as specific published reactivity index data for this compound are not available.

Solvation Models in Theoretical Computations (e.g., Continuum Solvation Models)

In theoretical and computational chemistry, accurately modeling the effect of a solvent on a solute molecule is crucial for predicting its behavior in solution. Continuum solvation models are a class of implicit solvation methods that represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach offers a balance between computational cost and accuracy, making it a popular choice for studying the properties of molecules like this compound in various solvent environments.

One of the most widely used continuum solvation models is the Polarizable Continuum Model (PCM). In the PCM framework, the solute molecule is placed within a cavity created in the solvent continuum. The electric field of the solute polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is solved for self-consistently, providing insights into the solute's electronic structure and energy in the presence of the solvent.

For a molecule such as this compound, these models can be employed to predict a range of properties that are influenced by the solvent, including:

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to a solvent.

UV-Vis and NMR Spectra: The solvent can induce shifts in the absorption maxima and chemical shifts, which can be predicted by combining continuum models with quantum mechanical calculations.

Reaction Rates and Equilibria: By calculating the solvation energies of reactants, transition states, and products, it is possible to estimate the effect of the solvent on the thermodynamics and kinetics of reactions involving this compound.

The choice of the continuum model and the definition of the solute cavity are critical for obtaining reliable results. Different models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), offer variations in how the solvent reaction field is calculated and parameterized.

Interactive Data Table: Predicted Solvation Free Energies of this compound in Various Solvents using a Hypothetical PCM Calculation

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| n-Hexane | 1.88 | -2.5 |

| Diethyl Ether | 4.34 | -4.8 |

| Tetrahydrofuran (B95107) | 7.58 | -6.2 |

| Dichloromethane | 8.93 | -7.1 |

| Acetone | 20.7 | -8.5 |

| Acetonitrile | 36.6 | -9.3 |

| Dimethyl Sulfoxide | 46.7 | -10.1 |

| Water | 78.4 | -11.5 |

Note: The data in this table are illustrative and represent typical trends expected from PCM calculations. Actual values would require specific quantum chemical computations.

Isotopic Perturbation Studies as Mechanistic Probes (e.g., Deuterium Labeling)

Isotopic perturbation studies, particularly those involving deuterium labeling, are powerful experimental and theoretical tools for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium in a molecule like this compound, chemists can probe the nature of bond-breaking and bond-forming steps in a chemical reaction. This is due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different vibrational frequencies of the C-H and C-D bonds, and consequently, different reaction rates.

Theoretical calculations play a crucial role in interpreting the results of isotopic labeling experiments. By computing the vibrational frequencies of the ground state and the transition state for both the isotopically labeled and unlabeled molecules, it is possible to predict the magnitude of the KIE for a proposed reaction mechanism. Agreement between the calculated and experimentally observed KIE provides strong evidence in support of that mechanism.

For this compound, deuterium labeling could be used to investigate a variety of reactions, such as:

Nucleophilic Aromatic Substitution: By labeling the aromatic ring, one could determine if the C-H bonds are involved in the rate-determining step.

Electrophilic Aromatic Substitution: Labeling specific positions on the benzene ring can help to understand the regioselectivity of the reaction and the nature of the electrophilic attack.

Reactions involving the propoxy group: Deuterium labeling of the propyl chain can provide insights into mechanisms involving this part of the molecule, such as elimination or rearrangement reactions.

Interactive Data Table: Hypothetical Kinetic Isotope Effects for a Proposed Reaction of this compound

| Reaction Type | Labeled Position | Proposed Mechanism | Predicted Primary KIE (kH/kD) | Predicted Secondary KIE (kH/kD) |

| Electrophilic Aromatic Substitution | C6-H | Arenium ion formation | 1.0 - 1.2 | 1.1 - 1.3 |

| Nucleophilic Aromatic Substitution | C3-H | Meisenheimer complex formation | 1.0 - 1.1 | 0.9 - 1.1 |

| Benzyne (B1209423) Formation | C3-H | Elimination-addition | 5.0 - 7.0 | 1.0 - 1.2 |

| Side-chain Oxidation | α-CH2 of propoxy | Hydrogen atom abstraction | 3.0 - 5.0 | 1.0 - 1.1 |

Note: The data in this table are illustrative examples of the types of KIE values that might be predicted for different mechanistic pathways. Actual values would depend on the specific reaction and the level of theory used for the calculation.

Applications in Advanced Organic Synthesis Research

Role as a Key Synthetic Building Block in Diversified Organic Synthesis

1-Bromo-2-propoxybenzene serves as a valuable scaffold in organic synthesis due to the orthogonal reactivity of its functional groups. The bromo substituent provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The propoxy group, on the other hand, influences the electronic properties of the aromatic ring and can participate in directing subsequent reactions or be a key feature in the final target molecule.

The presence of the bromine atom allows for the strategic introduction of a wide array of substituents onto the aromatic ring. This is particularly evident in its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of biaryl compounds. nih.govorganic-chemistry.org While specific studies detailing the use of this compound are not extensively documented in publicly available literature, its structural motif is analogous to other substituted bromobenzenes that are routinely employed in such transformations. nih.gov

The general utility of bromo-substituted aromatic compounds in these reactions is well-established. For instance, the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid is a highly efficient method for creating a new carbon-carbon bond, leading to the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and functional materials.

Precursor for the Elaboration of Complex Aromatic Frameworks

The structure of this compound makes it an ideal starting material for the synthesis of more elaborate aromatic systems. The bromo group can be readily converted into an organometallic species, such as a Grignard reagent or an organolithium compound, which can then react with a variety of electrophiles to build molecular complexity.

Furthermore, the strategic positioning of the bromo and propoxy groups can be exploited in intramolecular reactions to construct fused ring systems. One notable application for precursors with this arrangement is in the synthesis of substituted benzofurans. organic-chemistry.orgnih.govnih.gov While direct examples employing this compound are not readily found, the general synthetic strategies often involve the coupling of an ortho-alkoxy-substituted aryl halide with a suitable reaction partner, followed by cyclization.

For example, a common route to benzofurans involves the palladium-catalyzed coupling of an ortho-alkoxy-aryl halide with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization. The 2-propoxybenzene moiety provides the foundational structure for the resulting benzofuran (B130515) ring.

Intermediates in the Preparation of Advanced Research Materials and Specialty Chemicals

The unique electronic and steric properties imparted by the propoxy group, combined with the synthetic versatility of the bromo group, position this compound as a valuable intermediate in the synthesis of specialty chemicals, including those with applications in materials science.

Substituted aromatic compounds are fundamental components in the design and synthesis of liquid crystals. ajchem-a.comresearchgate.netmdpi.com The rigid aromatic core, combined with flexible side chains like the propoxy group, can lead to the formation of mesophases, which are characteristic of liquid crystalline materials. While specific research detailing the use of this compound in the synthesis of liquid crystals is not prevalent, its structural features align with those of known liquid crystal precursors. The synthesis of such materials often involves the coupling of different aromatic units to create molecules with the desired shape and electronic properties for liquid crystal applications.

The ability to form complex biaryl and polyaromatic structures through reactions like the Suzuki-Miyaura coupling also suggests the potential for this compound to be used in the synthesis of specialty polymers with tailored electronic or photophysical properties.

Below is a table summarizing the potential applications of this compound based on its structural features and the general reactivity of analogous compounds.

| Application Area | Reaction Type | Potential Product Class |

| Diversified Organic Synthesis | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | Biaryl Compounds |

| Complex Aromatic Frameworks | Intramolecular Cyclization | Substituted Benzofurans |

| Advanced Research Materials | Multi-step Synthesis | Liquid Crystals |

| Specialty Chemicals | Polymerization of Functionalized Monomers | Specialty Polymers |

Future Directions and Emerging Research Avenues for 1 Bromo 2 Propoxybenzene

Development of Novel Catalytic Transformations and Methodologies

The presence of both a bromo substituent and an ether linkage on the aromatic ring of 1-bromo-2-propoxybenzene makes it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research will likely focus on the development of novel catalytic systems that offer enhanced reactivity, selectivity, and substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.orgresearchgate.net For this compound, this translates to the potential for introducing a wide array of substituents at the 1-position. Future work in this area could involve the use of more efficient and robust palladium precatalysts that operate under milder conditions, thereby increasing the functional group tolerance and reducing the generation of byproducts. nih.gov The development of catalysts that are selective for either C(aryl)-O or C(acyl)-O bond cleavage in related ester compounds suggests that highly selective transformations of the bromo-propoxybenzene core are achievable. nih.gov

Beyond palladium, the exploration of catalysts based on more abundant and less expensive metals like copper, nickel, and iron is a growing trend. Developing novel ligand systems for these metals that can effectively catalyze the cross-coupling of this compound with various nucleophiles would represent a significant advancement in terms of cost-effectiveness and sustainability.

Furthermore, C-H activation methodologies present an exciting frontier. The development of catalytic systems that can selectively functionalize the C-H bonds of the benzene (B151609) ring of this compound would open up new avenues for creating complex derivatives without the need for pre-functionalized starting materials.

| Catalytic Reaction | Potential Application for this compound | Emerging Research Focus |

| Suzuki-Miyaura Coupling | Introduction of aryl, heteroaryl, or alkyl groups at the 1-position. | Development of highly active palladium precatalysts for room temperature reactions. nih.gov |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce amine functionalities. | Use of novel phosphine (B1218219) ligands to improve catalyst performance and expand substrate scope. orgsyn.orgmdpi.com |

| Sonogashira Coupling | Introduction of alkyne moieties for further functionalization. | Design of copper-free catalytic systems to avoid homo-coupling of alkynes. |

| C-H Activation | Direct functionalization of the aromatic ring at positions other than the bromo-substituent. | Development of catalysts with high regioselectivity to control the position of functionalization. |

Exploration of Asymmetric Synthesis Routes Utilizing Chiral Auxiliaries or Catalysts

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. While this compound itself is achiral, its derivatives can possess chirality. Future research will likely focus on the development of asymmetric methods to introduce chiral centers into molecules derived from this starting material.

One promising approach is the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comscispace.com For instance, if this compound is transformed into a derivative containing a prochiral center, a chiral auxiliary could be employed to guide the stereoselective addition of a nucleophile. After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

Another powerful strategy is the use of chiral catalysts. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For transformations involving this compound, this could involve asymmetric cross-coupling reactions where a chiral ligand on the metal catalyst controls the stereoselectivity. The development of new chiral ligands for palladium, nickel, and copper catalysts that are effective for substrates bearing the bromo-propoxybenzene moiety is an active area of research.

Enzymatic strategies also offer a green and highly selective alternative for asymmetric synthesis. nih.gov Biocatalysts, such as enzymes, can perform highly stereoselective reactions under mild conditions. Future research could explore the use of enzymes to, for example, asymmetrically hydroxylate the propyl chain of this compound or to perform enantioselective transformations on its derivatives.

| Asymmetric Strategy | Application to this compound Derivatives | Key Research Areas |

| Chiral Auxiliaries | Diastereoselective reactions on derivatives containing prochiral centers. | Design of new, easily attachable and removable chiral auxiliaries. sigmaaldrich.commyuchem.com |

| Chiral Catalysts | Enantioselective cross-coupling reactions to form chiral biaryls or other chiral products. | Synthesis of novel chiral ligands for transition metal catalysts. |

| Biocatalysis | Enantioselective functionalization of the propoxy group or the aromatic ring. | Discovery and engineering of enzymes with high activity and selectivity for bromo-propoxybenzene-based substrates. nih.gov |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. acs.org The integration of reactions involving this compound into continuous flow systems is a promising area for future research.

For instance, many cross-coupling reactions are exothermic and can be challenging to scale up in traditional batch reactors. In a flow reactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, enabling reactions to be run safely at higher temperatures and concentrations, which can lead to shorter reaction times. acs.org The synthesis of alkyl aryl ethers and aryl amines, which are structurally related to derivatives of this compound, has been successfully demonstrated in continuous flow systems. ox.ac.uknih.gov

Automated synthesis platforms, which combine robotics with software to perform chemical reactions, are also becoming increasingly prevalent. sigmaaldrich.comwikipedia.org These systems can be used to rapidly screen reaction conditions and to synthesize libraries of compounds for drug discovery. By developing protocols for the use of this compound in automated synthesizers, researchers can accelerate the discovery of new molecules with desired properties. The use of pre-packed reagent cartridges and automated purification systems can further streamline the synthesis process. researchgate.net

| Technology | Application to this compound | Future Research Focus |

| Continuous Flow Chemistry | Safer and more efficient execution of cross-coupling and other transformations. | Development of packed-bed reactors with immobilized catalysts for easier product purification. nih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. | Integration of retrosynthesis software with automated platforms to design and execute synthetic routes. synthiaonline.com |

Predictive Modeling for Reaction Optimization and Discovery

The use of computational tools and data-driven approaches is revolutionizing how chemical reactions are developed and optimized. Predictive modeling can be used to forecast the outcome of a reaction, to identify optimal reaction conditions, and even to discover new reactions.

For this compound, predictive models could be developed to anticipate its reactivity in various cross-coupling reactions. scispace.comsemanticscholar.org By analyzing the electronic and steric properties of the substrate, catalyst, and coupling partner, these models can predict reaction rates and selectivities. scispace.comrsc.org This can significantly reduce the amount of empirical screening required to find the best conditions for a particular transformation.

Machine learning algorithms can also be trained on large datasets of chemical reactions to identify patterns and make predictions about new reactions. As more data on the reactivity of this compound and related compounds becomes available, machine learning models could be developed to predict the success of a proposed reaction and to suggest optimal conditions.

Computational studies can also provide insights into the reaction mechanisms of transformations involving this compound. researchgate.net By understanding the detailed steps of a catalytic cycle, for example, researchers can design more efficient catalysts and develop strategies to overcome reaction limitations.

| Modeling Approach | Application to this compound | Potential Impact |

| Quantitative Structure-Reactivity Relationships (QSRR) | Predicting the rate and selectivity of cross-coupling reactions based on molecular descriptors. scispace.com | Accelerated reaction optimization and reduced experimental effort. |

| Machine Learning | Predicting reaction outcomes and suggesting optimal conditions based on large datasets. aalto.fi | Discovery of novel transformations and improved synthetic efficiency. |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and understanding catalyst behavior. | Rational design of more effective catalysts and reaction conditions. |

Design of Next-Generation Synthetic Targets Incorporating the Bromo-propoxybenzene Moiety

The this compound scaffold, with its potential for diverse functionalization, is a valuable building block for the synthesis of more complex and biologically active molecules. Future research will undoubtedly focus on the rational design of novel synthetic targets that incorporate this moiety.

In the field of medicinal chemistry, the bromo-propoxybenzene core could be incorporated into new drug candidates targeting a wide range of diseases. mdpi.commdpi.com The propoxy group can influence the lipophilicity and metabolic stability of a molecule, while the bromine atom provides a handle for late-stage functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. The design of privileged structures, which are molecular frameworks that can bind to multiple biological targets, is a promising strategy for drug discovery. tudublin.ie

In materials science, the bromo-propoxybenzene unit could be used to synthesize novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through cross-coupling reactions makes it an attractive component for these applications.

The development of new bioactive compounds often draws inspiration from natural products. medprodevelop.com Future research may involve the synthesis of natural product analogues that incorporate the bromo-propoxybenzene moiety to enhance their biological activity or to simplify their synthesis.

| Application Area | Role of the Bromo-propoxybenzene Moiety | Future Research Directions |

| Medicinal Chemistry | A versatile scaffold for the synthesis of new drug candidates. nih.gov | Design and synthesis of compound libraries for high-throughput screening against various biological targets. |

| Materials Science | A building block for novel organic electronic materials. | Investigation of the photophysical and electronic properties of polymers and small molecules containing the bromo-propoxybenzene unit. |

| Agrochemicals | A core structure for the development of new herbicides, insecticides, and fungicides. | Synthesis and biological evaluation of derivatives with potential agrochemical activity. |

Q & A

What are the standard synthetic routes for 1-Bromo-2-propoxybenzene, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves bromination of 2-propoxybenzene derivatives or coupling reactions. A common method employs brominating agents (e.g., Br₂) with Lewis acid catalysts like aluminum chloride (AlCl₃) to direct electrophilic substitution . Alternatively, palladium-catalyzed cross-coupling between aryl halides and propoxide precursors can achieve regioselective synthesis . Reaction conditions such as temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading significantly impact yield. For example, excess Br₂ may lead to di-substitution, while insufficient catalyst can stall the reaction .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Computational tools like density functional theory (DFT) or AI-driven synthesis planners (e.g., Reaxys, Pistachio models) analyze transition states, electron density maps, and steric effects to predict reactivity . For instance, the bromine atom’s electronic withdrawing effect and the propoxy group’s steric hindrance can be modeled to assess coupling efficiency with Suzuki-Miyaura or Ullmann reaction partners. These tools also identify optimal ligands (e.g., biphenylphosphines) and solvent systems by simulating activation energies . Contradictions between predicted and experimental outcomes often arise from solvent polarity or trace moisture, necessitating iterative refinement of computational parameters .

What spectroscopic techniques are critical for characterizing this compound, and what are common pitfalls in data interpretation?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., deshielding of aromatic protons adjacent to Br) and coupling constants. The propoxy group’s methylene protons appear as a triplet near δ 3.4–3.6 ppm .

- GC-MS/MS : Verify molecular ion peaks (M⁺ at m/z ~200–230) and fragmentation patterns.

- IR Spectroscopy : Identify C-Br stretching (~550–600 cm⁻¹) and ether C-O-C bands (~1100–1250 cm⁻¹).

Pitfalls include misassigning solvent residues as impurities or overlooking rotational isomers of the propoxy group, which split NMR signals .

When encountering contradictory results in catalytic efficiency studies, what experimental variables should be re-evaluated?

Advanced Research Question

Contradictions often stem from:

- Catalyst Deactivation : Trace oxygen or moisture in solvents can poison palladium catalysts, reducing turnover numbers. Use degassed solvents and inert atmospheres .

- Substrate Purity : Residual AlCl₃ from synthesis may alter reaction pathways. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

- Kinetic vs. Thermodynamic Control : Varying reaction times or temperatures can shift product ratios. For example, prolonged heating may favor thermodynamically stable isomers over kinetic products .

How does the presence of the propoxy group influence the thermal stability of this compound compared to other bromoarenes?

Advanced Research Question

The propoxy group’s electron-donating nature stabilizes the aromatic ring via resonance, increasing thermal stability relative to unsubstituted bromobenzenes. Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C for this compound vs. ~160°C for bromobenzene . However, steric strain from the propoxy chain may lower melting points (e.g., 226.77 K) compared to planar derivatives like 1-Bromo-4-fluorobenzene . Stability under reflux conditions (e.g., in toluene) should be confirmed via TLC or in situ FTIR to detect degradation byproducts .

What strategies resolve discrepancies in biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Stereochemical Variations : Chiral propoxy derivatives require enantiomeric resolution (e.g., chiral HPLC) to isolate active isomers .

- Solubility Differences : Use co-solvents (DMSO/PBS) or nanoformulations to ensure consistent bioavailability in assays .

- Metabolic Instability : LC-MS/MS profiling identifies metabolites (e.g., debrominated products) that may mask parent compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.